N-(2-phenoxyethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-phenoxyethyl)cyclohexanecarboxamide is a synthetic organic compound belonging to the carboxamide class. It consists of a cyclohexanecarboxamide group linked to a 2-phenoxyethyl moiety via an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-phenoxyethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
N-(2-phenoxyethyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Biological Activity
N-(2-phenoxyethyl)cyclohexanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.
The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid with 2-phenoxyethylamine. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane at room temperature. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to various physiological effects. The phenoxyethyl group enhances lipophilicity, which aids in cell membrane penetration, while the cyclohexanecarboxamide structure contributes to stability and binding affinity .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound possesses significant antibacterial and antifungal properties. It has shown effectiveness against various microbial strains, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Properties : Research has suggested that this compound can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Anticancer Potential : Preliminary studies have indicated that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways related to tumor growth .
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against various bacterial and fungal strains | |
Anti-inflammatory | Inhibits inflammatory pathways | |
Anticancer | Induces apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study tested this compound against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) that demonstrated its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Effects : In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines in human macrophages exposed to lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases.
- Cancer Cell Proliferation : In a recent study involving breast cancer cell lines, this compound was found to reduce cell viability by inducing apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
This compound can be compared with other derivatives such as benzimidazole-based compounds, which are known for their broad biological activities. The unique cyclohexane structure provides distinct chemical properties that enhance its biological efficacy compared to simpler phenolic compounds.
Compound Type | Biological Activity | Uniqueness |
---|---|---|
Benzimidazole | Broad spectrum antimicrobial and anticancer effects | Lacks cyclohexane ring |
Cyclohexanecarboxamide | Enhanced stability and lipophilicity | Unique structural features |
Properties
IUPAC Name |
N-(2-phenoxyethyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHKCGHCAYDCII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCOC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24783419 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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